molecular formula C6H15NO3.x((C2H4O)nC30H30O).x(H3PO4) B1167561 2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol CAS No. 105362-40-1

2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol

Cat. No.: B1167561
CAS No.: 105362-40-1
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Description

2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol is a complex chemical compound with diverse applications in various fields. This compound is known for its unique structure, which combines the properties of an amino alcohol, a phosphoric acid, and a phenoxy ethanol derivative. It is commonly used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol typically involves multiple steps. The initial step often includes the reaction of 2-[Bis(2-hydroxyethyl)amino]ethanol with phosphoric acid under controlled conditions to form an intermediate compound. This intermediate is then reacted with 2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, phenols, ethers, and esters. These derivatives have their own unique properties and applications .

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol is widely used in scientific research due to its versatile properties. Some of the key applications include:

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol involves its interaction with various molecular targets and pathways. The amino alcohol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phosphoric acid group can participate in phosphorylation reactions, modulating signal transduction pathways. The phenoxy group can interact with hydrophobic regions of biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(2-hydroxyethyl)amino]ethanol
  • Phosphoric acid
  • 2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol

Uniqueness

What sets 2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol apart from similar compounds is its combination of functional groups, which imparts unique chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O2.C6H15NO3.H3O4P/c1-23(26-13-7-4-8-14-26)29-21-30(24(2)27-15-9-5-10-16-27)32(34-20-19-33)31(22-29)25(3)28-17-11-6-12-18-28;8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h4-18,21-25,33H,19-20H2,1-3H3;8-10H,1-6H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSWXNJLUAJKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OCCO)C(C)C4=CC=CC=C4.C(CO)N(CCO)CCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105362-40-1
Record name Poly(oxy-1,2-ethanediyl), α-[2,4,6-tris(1-phenylethyl)phenyl]-ω-hydroxy-, phosphate, compd. with 2,2′,2′′-nitrilotris[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105362-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2,2',2''-nitrilotris-, compd. with .alpha.-[2,4,6-tris(1-phenylethyl)phenyl]-.omega.-hydroxypoly(oxy-1,2-ethanediyl) phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

105362-40-1
Record name Ethanol, 2,2',2''-nitrilotris-, compd. with .alpha.-[2,4,6-tris(1-phenylethyl)phenyl]-.omega.-hydroxypoly(oxy-1,2-ethanediyl) phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2',2''-nitrilotris-, compd. with α-[2,4,6-tris(1-phenylethyl)phenyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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